molecular formula C14H17N3 B1369906 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole CAS No. 1009075-42-6

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole

Cat. No. B1369906
M. Wt: 227.3 g/mol
InChI Key: OGOZBBGHZSRLBJ-UHFFFAOYSA-N
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Description

“1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” is a chemical compound with the molecular formula C14H17N3 . It is a part of a family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of compounds like “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involving “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” and similar compounds often involve oxidative Mannich reactions . These reactions can be used to construct 8-azabicyclo[3.2.1]octanes .


Physical And Chemical Properties Analysis

“1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” is a solid compound . Its molecular weight is 227.31 .

Scientific Research Applications

Summary of the Application

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Methods of Application or Experimental Procedures

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This process starts from achiral tropinone derivatives .

Results or Outcomes

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has led to the synthesis of tropane alkaloids . These compounds have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder .

2. NAAA Inhibitor

Summary of the Application

The NAAA inhibitor, as a cysteine enzyme, plays an important role in the therapy of pain, anti-inflammatory effects, and application of other diseases .

Methods of Application or Experimental Procedures

A total of 36 NAAA inhibitors were optimized by the heuristic method in the CODESSA program to build a linear model .

Results or Outcomes

The optimization of NAAA inhibitors has potential therapeutic applications in the treatment of pain and inflammation .

3. Asymmetric 1,3-Dipolar Cycloadditions

Summary of the Application

The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .

Methods of Application or Experimental Procedures

The asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .

Results or Outcomes

The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .

4. Nematicidal Activity

Summary of the Application

Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized .

Methods of Application or Experimental Procedures

These compounds were synthesized through an isocyanide insertion reaction .

Results or Outcomes

All target compounds were evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita .

5. Selective Androgen Receptor Modulators

Summary of the Application

The 8-azabicyclo[3.2.1]octane scaffold is used in the development of selective androgen receptor modulators .

Methods of Application or Experimental Procedures

Selective androgen receptor modulators are developed by the pharmaceutical industry for treatment of a range of clinical conditions .

Results or Outcomes

These modulators have potential therapeutic applications in androgen replacement therapy .

Future Directions

The future research directions for “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” and similar compounds could involve further exploration of their biological activities and potential applications . Additionally, the development of more efficient and selective synthetic methods for these compounds could be a valuable area of research .

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]octan-3-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOZBBGHZSRLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole

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